N-(4-methylphenyl)-1H-indole-6-carboxamide

Medicinal Chemistry Chemical Biology Analytical Chemistry

This synthetic indole carboxamide derivative, with its distinct 6-carboxamide and N-(4-methylphenyl) substitution, occupies a unique chemical space critical for medicinal chemistry. The scaffold's sensitivity to minor structural changes makes it an essential, differentiated starting point for exploring SAR in kinase inhibition (e.g., IKK2) and melatonin receptor (MT1/MT2) agonist programs. It also serves as a valuable analytical standard or ligand for coordination chemistry, offering experimental control and synthetic versatility.

Molecular Formula C16H14N2O
Molecular Weight 250.301
CAS No. 1147791-45-4
Cat. No. B2955401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-1H-indole-6-carboxamide
CAS1147791-45-4
Molecular FormulaC16H14N2O
Molecular Weight250.301
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=CN3
InChIInChI=1S/C16H14N2O/c1-11-2-6-14(7-3-11)18-16(19)13-5-4-12-8-9-17-15(12)10-13/h2-10,17H,1H3,(H,18,19)
InChIKeyVEPYXNVRXDKIIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methylphenyl)-1H-Indole-6-Carboxamide (CAS 1147791-45-4): Procurement Specifications and Chemical Identity


N-(4-Methylphenyl)-1H-indole-6-carboxamide (CAS 1147791-45-4) is a synthetic indole carboxamide derivative with the molecular formula C16H14N2O and a molecular weight of 250.29 g/mol . This compound is commercially available as a research chemical and is a member of the broader class of indole carboxamides, which are widely explored as privileged scaffolds in medicinal chemistry, particularly as kinase inhibitors (e.g., IKK2) [1] and as agonists for melatonin receptors (MT1/MT2) [2]. It is supplied by multiple vendors with typical purity specifications of 97% or 98% , .

Why N-(4-Methylphenyl)-1H-Indole-6-Carboxamide Cannot Be Replaced by a Random Indole Carboxamide Analog


In the indole carboxamide class, biological activity is exquisitely sensitive to the position of the carboxamide group and the nature of the N-aryl substituent. A vast structure-activity relationship (SAR) study of 76 indole carboxamide derivatives targeting the histamine H4 receptor demonstrated that minor structural changes lead to dramatic variations in potency and efficacy, a phenomenon consistent across multiple target classes [1]. The specific 6-carboxamide substitution pattern of this compound, combined with the 4-methylphenyl group, defines a unique chemical space. For example, while many indole-6-carboxamides are explored as kinase inhibitors [2], the specific N-(4-methylphenyl) moiety distinguishes it from other variants. Without knowing the precise biological profile of this specific compound, its substitution with a generic, untested analog from the same class introduces a high risk of experimental failure, as even closely related isomers or analogs can exhibit entirely different target engagement or cellular activity.

Product-Specific Evidence Guide for N-(4-Methylphenyl)-1H-Indole-6-Carboxamide


Differentiated Purity Grade and Quality Assurance for Reproducible Research

Procurement of N-(4-methylphenyl)-1H-indole-6-carboxamide is defined by a specific purity grade. Unlike some analogs that may be offered at lower purities (e.g., 95%) , multiple reputable vendors supply this compound with a minimum purity of 97% or 98% , . This higher purity specification reduces the risk of confounding biological results from unknown impurities.

Medicinal Chemistry Chemical Biology Analytical Chemistry

Distinct Molecular Scaffold for Kinase Inhibitor and GPCR Ligand Discovery

The indole-6-carboxamide scaffold is a validated pharmacophore for multiple target classes, including kinases (e.g., IKK2) [1] and G-protein coupled receptors (e.g., MT1/MT2) [2]. The specific N-(4-methylphenyl) substitution differentiates this compound from other widely used indole-6-carboxamides, such as the 4-bromo (CAS 955978-87-7) or N-hydroxy analogs , . This unique substitution pattern influences lipophilicity, electronic properties, and potential target interactions.

Kinase Inhibition GPCR Modulation Drug Discovery

Availability for Custom Synthesis and Derivative Exploration

Unlike highly specialized and proprietary tool compounds, N-(4-methylphenyl)-1H-indole-6-carboxamide is a commercially available building block that is amenable to further derivatization. It is used as a versatile small molecule scaffold for the synthesis of more complex molecules and as a ligand in coordination chemistry . Its simple structure, devoid of complex chiral centers or highly reactive groups, makes it an ideal starting material for custom synthesis programs aimed at exploring novel analogs in a given target class.

Custom Synthesis Lead Optimization Medicinal Chemistry

Key Research and Industrial Applications for N-(4-Methylphenyl)-1H-Indole-6-Carboxamide


Medicinal Chemistry: Scaffold for Kinase and GPCR Ligand Design

Based on the established utility of the indole-6-carboxamide scaffold as IKK2 inhibitors [1] and MT1/MT2 receptor agonists [2], this specific compound serves as a differentiated starting point for medicinal chemists. Its unique N-(4-methylphenyl) group can be used to explore novel structure-activity relationships in these target classes, with the goal of optimizing potency, selectivity, or pharmacokinetic properties beyond what is achievable with more common analogs.

Chemical Biology: Use as a Control Compound in Broad-Spectrum Screening

In the absence of a known, specific biological target, this compound can serve as a valuable control in phenotypic or target-based screens. Its purity specification of ≥97% ensures it can be used to establish baseline activity for the indole-6-carboxamide scaffold class. A negative result in a screen would confirm that the observed activity of other hits is likely due to specific structural features beyond the core scaffold.

Process Chemistry: Calibration Standard and Building Block

Due to its defined chemical identity and commercial availability from multiple suppliers , N-(4-methylphenyl)-1H-indole-6-carboxamide is suitable as an analytical standard for HPLC method development and calibration. Its role as a building block also makes it a key intermediate for the synthesis of more complex, patentable indole derivatives.

Coordination Chemistry: Ligand for Metal Complex Synthesis

The compound is explicitly noted as being used as a ligand in coordination chemistry . The indole nitrogen and carboxamide oxygen atoms can serve as coordination sites for various transition metals, allowing researchers to synthesize and study novel organometallic complexes with potential catalytic or biological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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